molecular formula C18H18FN3O2S B2511631 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea CAS No. 894015-98-6

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea

Cat. No.: B2511631
CAS No.: 894015-98-6
M. Wt: 359.42
InChI Key: RFAXNZORHXXERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea is a useful research compound. Its molecular formula is C18H18FN3O2S and its molecular weight is 359.42. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism and Compulsive Behavior

One study investigated the role of orexin receptors in compulsive food consumption, using selective antagonists to explore their effects on binge eating in rats. Compounds structurally related to 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea, such as GSK1059865, a selective OX1R antagonist, showed potential for treating compulsive eating behaviors by reducing binge eating for highly palatable food without affecting standard food intake. This suggests that antagonism at OX1R could represent a novel pharmacological approach to eating disorders with a compulsive component (Piccoli et al., 2012).

Fluorescent Dyes and Bioconjugation

Another area of research involves the development of fluorescent dyes through chemical modifications of compounds with urea functionalities. A study on the chemistry of Boranils, which could be structurally or functionally similar to the urea derivatives of interest, demonstrated the potential for these compounds in creating fluorescent dyes with high luminescence. These dyes were successfully applied in model labeling experiments, indicating their usefulness in biological labeling and imaging applications (Frath et al., 2012).

PI3 Kinase Inhibition and Cancer Therapy

Stereochemical manipulation and synthesis of active metabolites of potent PI3 kinase inhibitors have been explored, highlighting the significance of precise chemical modifications for enhancing therapeutic efficacy. Such research underscores the potential of compounds with complex urea structures in developing treatments for cancer through targeted inhibition of key signaling pathways (Chen et al., 2010).

Hydrogel Formation and Material Science

Research on low molecular weight salt hydrogelators, including compounds with urea functionalities, has shown that these materials can form hydrogels whose physical properties can be tuned by the identity of the anion. This property is crucial for designing materials with specific rheological and morphological characteristics, applicable in drug delivery systems, tissue engineering, and other biomedical applications (Lloyd & Steed, 2011).

Antimycobacterial Activity

The structural modification of piperidin-4-ones, which may share reactive similarities with the compound of interest, has led to the discovery of compounds with significant in vitro and in vivo activity against Mycobacterium tuberculosis. This research indicates the potential of urea derivatives in developing new antimycobacterial agents, offering a promising approach to treating tuberculosis and related infections (Kumar et al., 2008).

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S/c1-25-16-5-3-2-4-15(16)21-18(24)20-13-10-17(23)22(11-13)14-8-6-12(19)7-9-14/h2-9,13H,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAXNZORHXXERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.